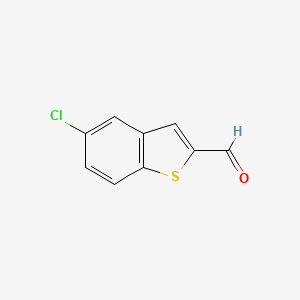

5-Chloro-1-benzothiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594127 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28540-51-4 | |

| Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-1-benzothiophene-2-carbaldehyde spectroscopic data

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-1-benzothiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS No: 28540-51-4), a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] As drug development professionals and researchers, a foundational understanding of a molecule's structural and electronic properties is paramount. Spectroscopic characterization is the cornerstone of this understanding, providing a fingerprint of the molecule's identity, purity, and conformation. This document moves beyond a simple presentation of data, offering an in-depth interpretation grounded in first principles and field-proven experience. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and demonstrating how these disparate datasets converge to provide an unambiguous structural confirmation. The protocols described herein are designed as self-validating systems, ensuring reproducibility and accuracy in your own laboratory settings.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, bicyclic aromatic system. The structure consists of a thiophene ring fused to a benzene ring, with a chlorine atom at the C-5 position and a carbaldehyde (formyl) group at the C-2 position.

The key structural features that we anticipate will define its spectroscopic signature are:

-

An Aldehyde Group: This will produce highly characteristic signals, including a far downfield proton in the ¹H NMR spectrum, a carbonyl carbon signal >180 ppm in the ¹³C NMR spectrum, and a strong C=O stretching vibration in the IR spectrum.[3]

-

A Substituted Benzothiophene Core: This aromatic system contains four distinct protons and nine unique carbon atoms. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electronic properties of the fused thiophene ring, will create a dispersed and complex pattern in the NMR spectra.

-

A Chlorine Atom: The presence of chlorine is most definitively confirmed by mass spectrometry, where the natural isotopic abundance of ³⁵Cl and ³⁷Cl creates a signature M+2 peak with an intensity approximately one-third that of the molecular ion peak.[4]

Below is the molecular structure with the standard IUPAC numbering system, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides the most detailed information regarding the electronic environment and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition

A robust and self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solubilizing power for aromatic compounds and its single, unobtrusive residual solvent peak at ~7.26 ppm. Tetramethylsilane (TMS) should be included as an internal standard for chemical shift calibration (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a field strength of at least 400 MHz. Causality: A higher field strength (≥400 MHz) is crucial for resolving the complex spin-spin coupling in the aromatic region, preventing signal overlap that could obscure interpretation.[5]

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. Causality: A reduced pulse angle allows for a shorter relaxation delay without saturating the signals, improving the signal-to-noise ratio over a given time.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans. Causality: Co-adding multiple scans averages out random noise, significantly improving the signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and perform a baseline correction. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The following table summarizes the predicted ¹H NMR spectral data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.10 | s | 1H | - | H-C=O |

| 8.15 | s | 1H | - | H-3 |

| 7.90 | d | 1H | 2.0 | H-4 |

| 7.85 | d | 1H | 8.6 | H-7 |

| 7.45 | dd | 1H | 8.6, 2.0 | H-6 |

In-depth Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (δ 10.10): The singlet at 10.10 ppm is unequivocally assigned to the aldehyde proton. Its significant downfield shift is a direct result of the powerful anisotropic deshielding effect of the C=O double bond and the electronegativity of the oxygen atom.[3] It appears as a singlet as it has no adjacent protons.

-

Thiophene Proton (δ 8.15): The singlet at 8.15 ppm is assigned to H-3 on the thiophene ring. It is deshielded by the adjacent aldehyde group and the aromatic ring current. It lacks any coupling partners, hence its singlet multiplicity.

-

Aromatic Protons (δ 7.45-7.90): The remaining three protons reside on the benzene portion of the core.

-

H-7 (δ 7.85): This proton appears as a doublet with a coupling constant of J = 8.6 Hz. This large J-value is characteristic of ortho-coupling, in this case to H-6.

-

H-4 (δ 7.90): This proton appears as a doublet with a small coupling constant of J = 2.0 Hz. This is characteristic of meta-coupling to H-6. Its downfield shift relative to H-6 is influenced by its proximity to the electron-withdrawing sulfur atom in the fused ring system.

-

H-6 (δ 7.45): This proton is coupled to both H-7 (ortho, J = 8.6 Hz) and H-4 (meta, J = 2.0 Hz). This results in the characteristic doublet of doublets (dd) multiplicity. This complex splitting pattern is a powerful confirmation of the substitution pattern.

-

The diagram below illustrates these key coupling relationships.

Caption: ¹H-¹H coupling network in the aromatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used. Causality: Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, making it easier to count the number of unique carbon environments.[6]

-

Number of Scans: 256-1024 scans. Causality: The low natural abundance of the ¹³C isotope necessitates a much larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate using the CDCl₃ solvent peak (δ 77.16 ppm).

¹³C NMR Spectral Data (101 MHz, CDCl₃)

The following table summarizes the predicted ¹³C NMR spectral data.

| Chemical Shift (δ) ppm | Assignment | Notes |

| 184.5 | C=O (Aldehyde) | Highly deshielded, typical for carbonyls. |

| 144.1 | C-2 | Quaternary, attached to aldehyde. |

| 142.5 | C-7a | Quaternary, fusion carbon. |

| 139.5 | C-3a | Quaternary, fusion carbon. |

| 134.2 | C-5 | Quaternary, attached to Cl. |

| 133.5 | C-3 | CH |

| 128.0 | C-4 | CH |

| 126.5 | C-6 | CH |

| 123.8 | C-7 | CH |

In-depth Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ 184.5): The signal at the lowest field is assigned to the aldehyde carbonyl carbon. Its position is characteristic of conjugated aldehyde systems.[7]

-

Quaternary Carbons: Four signals are expected for carbons not directly bonded to any protons (C-2, C-3a, C-5, C-7a). These signals are typically less intense due to longer relaxation times. Their specific assignments are based on predictable substituent effects and comparison with related benzothiophene structures. The carbon bearing the chlorine (C-5) is significantly deshielded.

-

Protonated Carbons: The remaining four signals correspond to the CH carbons of the aromatic system. Their chemical shifts are consistent with a substituted benzothiophene ring. These assignments can be definitively confirmed using a 2D NMR experiment like HSQC, which correlates each proton with its directly attached carbon.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Acquisition (ATR)

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Causality: ATR is a modern, efficient technique that requires minimal sample preparation and avoids the use of solvents or KBr pellets.

-

Instrument Setup: Collect a background spectrum of the empty ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2820, ~2740 | Medium | Aldehyde C-H Stretch (Fermi resonance doublet) |

| ~1675 | Strong | C=O Carbonyl Stretch (conjugated aldehyde) |

| ~1580, ~1450 | Medium | Aromatic C=C Ring Stretching Vibrations |

| ~820 | Strong | C-H Out-of-plane Bending (indicative of substitution) |

| ~750 | Strong | C-Cl Stretch |

In-depth Interpretation of the IR Spectrum

-

Aldehyde Group Confirmation: The most diagnostic peaks are those confirming the aldehyde. The very strong absorption at ~1675 cm⁻¹ is the C=O stretch. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic system, which weakens the double bond character.[3] The pair of medium peaks around 2820 and 2740 cm⁻¹ are the classic signature of an aldehyde C-H stretch, often appearing as a doublet due to Fermi resonance.[8][9] Their presence definitively distinguishes the molecule from a ketone.

-

Aromatic System: The peak at ~3100 cm⁻¹ is characteristic of C-H stretching on an aromatic ring.[10] The absorptions in the 1600-1450 cm⁻¹ "fingerprint" region are due to the stretching vibrations of the C=C bonds within the benzothiophene core.

-

C-Cl Bond: The strong absorption around 750 cm⁻¹ is in the typical region for a C-Cl stretching vibration, supporting the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the instrument via direct infusion or through a GC inlet.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. Causality: EI is a high-energy technique that reliably produces a molecular ion and a rich, reproducible fragmentation pattern, which is ideal for structural elucidation.[11]

-

Analysis: Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectrometry Data

-

Molecular Formula: C₉H₅ClOS

-

Molecular Weight: 196.65 g/mol

| m/z | Relative Intensity (%) | Assignment |

| 198 | 33 | [M+2]⁺• (Isotope peak with ³⁷Cl) |

| 196 | 100 | [M]⁺• (Molecular ion with ³⁵Cl) |

| 168 | 45 | [M - CO]⁺• |

| 167 | 20 | [M - CHO]⁺ |

| 132 | 30 | [M - CHO - Cl]⁺ or [C₈H₄S]⁺• |

In-depth Interpretation of the Mass Spectrum

-

Molecular Ion and Isotope Pattern: The spectrum will show a prominent molecular ion peak [M]⁺• at m/z 196. The crucial confirmatory signal is the [M+2]⁺• peak at m/z 198, with an intensity that is approximately one-third of the m/z 196 peak.[4] This ~3:1 ratio is the definitive signature of a molecule containing a single chlorine atom.

-

Key Fragmentation Pathways: Aromatic aldehydes are known to fragment in predictable ways.[12][13]

-

Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to the peak at m/z 168.

-

Loss of the Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the formyl radical (•CHO, 29 Da), giving the fragment at m/z 167.

-

Further Fragmentation: Subsequent loss of the chlorine atom from the m/z 167 fragment would lead to the ion at m/z 132. The stability of the fused aromatic core ensures that these larger fragments are prominent in the spectrum.

-

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

Each piece of spectroscopic data validates the others, converging on a single, unambiguous structure.

Caption: Logical workflow demonstrating structural confirmation.

The Mass Spectrum establishes the correct molecular weight (196 Da for the major isotope) and confirms the presence of one chlorine atom. The IR spectrum provides definitive evidence for a conjugated aldehyde functional group. The ¹³C NMR confirms the presence of nine unique carbons, including one carbonyl and eight aromatic carbons, consistent with the proposed skeleton. Finally, the ¹H NMR spectrum accounts for all five protons, and its intricate splitting pattern in the aromatic region precisely defines the 1,2,4-trisubstitution pattern on the benzene ring, locking in the final structure. This multi-faceted approach ensures the identity and integrity of this compound are confirmed with the highest degree of scientific confidence.

References

- 1. This compound | CAS: 28540-51-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 28540-51-4 [chemicalbook.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. whitman.edu [whitman.edu]

- 5. benchchem.com [benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-1-benzothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-1-benzothiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. By dissecting the chemical shifts, coupling constants, and substituent effects, this document serves as a comprehensive reference for researchers engaged in the synthesis and characterization of benzothiophene derivatives. The principles and methodologies outlined herein are designed to empower scientists to confidently interpret complex NMR data, ensuring the structural integrity of their compounds.

Introduction: The Structural Significance of this compound

This compound is a bifunctional aromatic compound featuring a benzothiophene core, a versatile scaffold known for its presence in a wide array of biologically active molecules. The strategic placement of a chloro group at the 5-position and an aldehyde at the 2-position provides synthetic handles for further molecular elaboration, making it a valuable intermediate in drug discovery and the development of novel organic materials.

Accurate structural elucidation is the bedrock of chemical research. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, offers a definitive method for confirming the constitution and purity of synthesized compounds like this compound. This guide provides a foundational understanding of its NMR spectral features, grounded in the principles of chemical shift theory and spin-spin coupling.

Molecular Structure and NMR Assignment Framework

To interpret the NMR spectra, it is crucial to first understand the molecular structure and the unique electronic environment of each proton and carbon atom. The numbering convention used for the benzothiophene ring system is illustrated below.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the aromatic protons on the benzothiophene ring. The electron-withdrawing nature of the aldehyde and chloro substituents, along with the inherent aromaticity of the bicyclic system, dictates the chemical shifts and coupling patterns observed.

Predicted ¹H NMR Data

While a publicly available, fully assigned spectrum with coupling constants is not readily found, analysis of a spectrum from ChemicalBook and data from analogous compounds allows for a reliable prediction of the chemical shifts (in ppm) and multiplicities.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-aldehyde | 9.9 - 10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a singlet as it is too far removed from other protons to exhibit significant coupling. |

| H-3 | 8.0 - 8.2 | Singlet (s) | - | This proton is adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. It shows no significant coupling to other protons. |

| H-4 | 7.9 - 8.1 | Doublet (d) | J ≈ 8.5 | H-4 is ortho to the chloro-substituted carbon and experiences deshielding. It is coupled to H-6, but the coupling to H-3 is negligible. |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | H-6 is coupled to both H-7 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets. |

| H-7 | 7.8 - 8.0 | Doublet (d) | J ≈ 8.5 | H-7 is coupled to H-6 (ortho coupling) and is deshielded by the fused thiophene ring. |

Causality Behind ¹H NMR Spectral Features

-

Aldehyde Proton (H-aldehyde): The significant downfield shift to around 10 ppm is a hallmark of aldehyde protons. This is primarily due to the strong deshielding effect of the carbonyl group's magnetic anisotropy and the inductive effect of the oxygen atom.

-

Thiophene Ring Proton (H-3): The proton at the C-3 position is deshielded by the adjacent electron-withdrawing aldehyde group and the aromatic ring current of the thiophene ring. Its expected singlet nature arises from the lack of adjacent protons for significant coupling.

-

Benzene Ring Protons (H-4, H-6, H-7):

-

The presence of the electron-withdrawing chloro group at C-5 influences the chemical shifts of the protons on the benzene ring.

-

H-4 and H-6 are ortho and para to the chloro group, respectively, and their chemical shifts are affected by its inductive and resonance effects.

-

The observed coupling constants are typical for aromatic systems, with ortho coupling (³J) being the largest (around 8.5 Hz) and meta coupling (⁴J) being smaller (around 2.0 Hz).

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by hybridization, substituent effects, and aromaticity.

Predicted ¹³C NMR Data

Based on data from similar structures, such as 4-chlorobenzaldehyde and various benzo[b]thiophene derivatives, the following assignments can be predicted.[2]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | 185 - 195 | The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom. |

| C-2 | 140 - 145 | This carbon is attached to the electron-withdrawing aldehyde group and is part of the thiophene ring. |

| C-3 | 125 - 130 | Aromatic carbon in the thiophene ring adjacent to C-2. |

| C-3a | 138 - 142 | Quaternary carbon at the fusion of the two rings. |

| C-4 | 122 - 127 | Aromatic carbon on the benzene ring. |

| C-5 | 130 - 135 | This carbon is directly attached to the electronegative chlorine atom, causing a downfield shift. |

| C-6 | 128 - 133 | Aromatic carbon on the benzene ring. |

| C-7 | 124 - 129 | Aromatic carbon on the benzene ring. |

| C-7a | 140 - 145 | Quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom. |

Key Features of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The signal for the aldehyde carbonyl carbon is typically found in the most downfield region of the spectrum (185-195 ppm), making it easily identifiable.

-

Quaternary Carbons (C-3a, C-7a): These carbons, being at the ring junctions, will generally show weaker signals in a proton-decoupled ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

-

Effect of the Chloro Substituent: The carbon atom directly bonded to the chlorine (C-5) will experience a significant downfield shift due to the inductive effect of the halogen. The other carbons in the benzene ring will also be influenced, though to a lesser extent.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not typically interfere with the signals of the analyte.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

NMR Data Acquisition Workflow

Caption: A standardized workflow for acquiring high-resolution NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and characterization. The aldehydic proton and carbon signals are highly diagnostic, appearing in characteristic downfield regions. The substitution pattern on the benzothiophene ring system gives rise to a predictable set of signals in the aromatic region, with chemical shifts and coupling constants that are consistent with established electronic and steric effects. This guide provides a robust framework for interpreting these spectra, enabling researchers to confidently advance their work in the synthesis and application of this important heterocyclic compound. Recent studies on novel benzo[b]thiophene-2-carbaldehyde derivatives further underscore the importance of detailed spectroscopic characterization in this class of compounds.[3]

References

Topic: The Discovery and Foundational Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-benzothiophene-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its strategic functionalization—a reactive aldehyde at the 2-position and a chloro-substituent on the benzene ring—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive exploration of the compound's origins, rooted in the principles of classical heterocyclic chemistry, and delineates the first, and still most prevalent, synthetic methodology for its creation: the Vilsmeier-Haack reaction. We will dissect the mechanistic underpinnings of this formylation, explain the causality behind the experimental design, and provide a field-proven protocol for its reliable synthesis.

Introduction: The Strategic Importance of the Benzothiophene Scaffold

The benzothiophene core, a fusion of a benzene ring and a thiophene ring, is a prominent "privileged scaffold" in drug discovery.[1] Structurally analogous to indole, it allows for a wide array of chemical modifications that can modulate pharmacological activity. The replacement of the indole nitrogen with a sulfur atom alters the molecule's electronics, lipophilicity, and metabolic stability, often leading to improved drug-like properties.

The specific compound, this compound, emerges not from natural discovery, but from the deliberate art of synthetic chemistry. Its value lies in its dual functionality:

-

The 2-Carbaldehyde Group: This aldehyde is a chemical linchpin, readily participating in reactions such as Wittig olefination, reductive amination, aldol condensations, and oxidation to a carboxylic acid. This allows for the facile introduction of diverse side chains and functional groups.

-

The 5-Chloro Group: The chlorine atom provides a stable, electron-withdrawing substituent that influences the molecule's overall reactivity and provides a potential handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

Derivatives of this core are integral to numerous pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory compounds.[2][3]

The Foundational Synthesis: A Mechanistic Deep Dive into the Vilsmeier-Haack Reaction

The first synthesis of this compound is best understood through the lens of the Vilsmeier-Haack reaction, a classical and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6]

Causality and Rationale: Why the Vilsmeier-Haack Reaction?

The choice of this reaction is a logical consequence of the substrate's electronic nature. The sulfur atom in the benzothiophene ring is electron-donating, which significantly increases the electron density of the heterocyclic portion of the molecule, particularly at the 2-position. This inherent nucleophilicity makes the ring susceptible to attack by mild electrophiles.

The Vilsmeier reagent, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a weak electrophile.[7][8] This is crucial; a stronger electrophile could lead to over-reaction, polymerization, or degradation of the sensitive heterocyclic ring. The Vilsmeier-Haack reaction thus provides a controlled and regioselective method to introduce a formyl group. The reaction proceeds with high fidelity to the 2-position due to the superior stabilization of the cationic intermediate (the sigma complex) formed during electrophilic attack at this site.

The Reaction Mechanism

The synthesis unfolds in a two-part sequence: the formation of the electrophile, followed by the electrophilic aromatic substitution.

Part 1: Formation of the Vilsmeier Reagent DMF, a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the elimination of a stable phosphate species and the formation of the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

Part 2: Electrophilic Attack and Hydrolysis The electron-rich 2-position of 5-chlorobenzothiophene attacks the carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous workup, water attacks the iminium carbon, and following a series of proton transfers and the elimination of dimethylamine, the final aldehyde product is formed.

Caption: The Vilsmeier-Haack reaction pathway.

Field-Proven Experimental Protocol

This protocol is a self-validating system adapted from established procedures for the formylation of benzothiophene derivatives.[6] Adherence to anhydrous conditions until the final quench is critical for success.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 5-Chlorobenzothiophene | 7342-86-1 | C₈H₅ClS | Starting material |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous grade, reagent and solvent |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | Freshly distilled recommended |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous grade, optional solvent |

| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | For workup |

| Saturated Sodium Bicarbonate | N/A | NaHCO₃ (aq) | For neutralization |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | For drying |

| Ethyl Acetate & Hexanes | Various | Various | For extraction and chromatography |

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Vilsmeier Reagent (In Situ)

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes. The causality here is crucial: a slow, cold addition prevents an uncontrolled exotherm.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a thick, white precipitate or a viscous liquid indicates the successful generation of the Vilsmeier reagent.

Step 2: Formylation Reaction

-

Dissolve 5-chlorobenzothiophene (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

-

Add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Step 3: Work-up and Hydrolysis

-

Cool the reaction mixture back down to 0 °C.

-

Carefully and slowly pour the mixture onto crushed ice. This quenches the reaction and begins the hydrolysis of the iminium salt intermediate.

-

Add a saturated aqueous solution of sodium acetate or sodium bicarbonate portion-wise until the mixture is neutral or slightly basic (pH 7-8). This step completes the hydrolysis to the aldehyde and neutralizes the acidic byproducts.

-

Stir the resulting suspension vigorously for 1-2 hours. The product will often precipitate as a solid.

Step 4: Isolation and Purification

-

Collect the crude solid product by vacuum filtration. If the product is oily, extract the aqueous mixture with ethyl acetate or DCM (3x).

-

Wash the collected solid (or combined organic extracts) with water and brine.

-

Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield this compound as a solid.

Caption: High-level experimental workflow for synthesis.

Conclusion

The synthesis of this compound is a testament to the power and elegance of classical heterocyclic chemistry. The Vilsmeier-Haack reaction provides a robust, scalable, and regioselective route to this invaluable chemical intermediate. By understanding the underlying electronic principles and adhering to a meticulous experimental protocol, researchers can reliably access this compound, unlocking its vast potential for applications in drug discovery and the development of novel organic materials.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

Solubility Profile of 5-Chloro-1-benzothiophene-2-carbaldehyde in Common Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

5-Chloro-1-benzothiophene-2-carbaldehyde is a key heterocyclic intermediate in the synthesis of various biologically active compounds and functional materials.[1] Its handling, reaction efficiency, and purification are critically dependent on its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound in a range of common laboratory solvents. By examining its molecular structure, we predict its behavior based on the principle of "like dissolves like." Furthermore, this document details robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: Understanding the Molecule

This compound (C₉H₅ClOS) is a solid, crystalline compound featuring a fused benzothiophene ring system.[2] This core structure is comprised of a benzene ring fused to a sulfur-containing thiophene ring.[3] The molecule's properties are further defined by two key functional groups: a chloro (-Cl) substituent at the 5-position and a carbaldehyde (-CHO) group at the 2-position.

The interplay between these structural features dictates the molecule's overall polarity and its interaction with various solvents:

-

Benzothiophene Core: This large, bicyclic aromatic system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[4]

-

Carbaldehyde Group: The carbonyl (C=O) in the aldehyde group introduces significant polarity and a dipole moment. The oxygen atom can act as a hydrogen bond acceptor, which can promote solubility in protic solvents.[5]

-

Chloro Group: The electronegative chlorine atom adds to the molecule's polarity but also increases its molecular weight, which can sometimes temper solubility.[6]

The balance of the large nonpolar backbone with the polar functional groups suggests that this compound will exhibit nuanced solubility, likely favoring polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.

Theoretical Solubility Profile & Solvent Selection Rationale

The fundamental principle guiding solubility is that "like dissolves like," meaning solutes dissolve best in solvents with similar intermolecular forces.[7] Based on the structure of this compound, we can anticipate its solubility across different solvent classes.

Factors Influencing Solubility

Caption: Intermolecular forces governing solubility.

Anticipated Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound. This is a predictive guide; experimental verification is essential. The parent compound, benzothiophene, is soluble in most general organic solvents like acetone, ether, and benzene but insoluble in water.[8][9]

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF) | High | These solvents possess strong dipoles that can effectively solvate the polar carbaldehyde and chloro groups, while their organic nature accommodates the nonpolar benzothiophene core. This class represents the best balance of interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | The moderate polarity and ability to engage in van der Waals forces make these solvents effective for dissolving compounds with both aromatic and polar features. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While the aldehyde can accept hydrogen bonds, the large hydrophobic backbone limits miscibility. Solubility is expected to decrease as the alcohol chain length increases (e.g., higher in methanol than in propanol).[10] One supplier explicitly notes solubility in methanol.[11] |

| Aromatic | Toluene, Benzene | Moderate to Low | These solvents will primarily interact with the nonpolar benzothiophene ring system. The polar functional groups may limit high solubility. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low to Insoluble | The weak van der Waals forces of these solvents are insufficient to overcome the crystal lattice energy of the solid compound and solvate the polar functional groups. |

| Aqueous | Water | Insoluble | The large, hydrophobic nature of the molecule overwhelmingly dominates, preventing significant dissolution in water. The parent benzothiophene is also insoluble in water.[4] |

Experimental Protocol for Solubility Determination

For rigorous scientific work, solubility should not be assumed but determined experimentally. The following protocols provide a self-validating system for characterization.

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and many organic solvents are hazardous.[12][13] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

Workflow for Solubility Assessment

Caption: Experimental workflow for solubility determination.

Qualitative Solubility Test

This rapid test provides a practical classification of solubility.[15]

-

Preparation: Place a precisely weighed amount (e.g., 5.0 mg) of this compound into a small glass vial.

-

Solvent Addition: Add the chosen solvent in small, measured portions (e.g., 0.1 mL) using a calibrated micropipette.[16]

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 60 seconds.[17] Allow the sample to rest and observe.

-

Observation:

-

Soluble: If the solid dissolves completely, the solubility is at or above the current concentration (e.g., 5 mg in 0.1 mL = 50 mg/mL).

-

Partially Soluble/Insoluble: If solid material remains, continue adding solvent in increments (e.g., up to a total volume of 1.0 mL) and repeat the agitation step.

-

-

Classification:

-

Very Soluble: Dissolves in < 0.2 mL (>25 mg/mL).

-

Soluble: Dissolves in 0.2 mL - 1.0 mL (5-25 mg/mL).

-

Sparingly Soluble: A significant portion dissolves, but some solid remains after 1.0 mL.

-

Insoluble: Little to no solid dissolves after adding 1.0 mL (<5 mg/mL).

-

Quantitative Solubility Determination (Shake-Flask Method)

This method is a gold standard for determining thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume of the solvent (e.g., 2.0 mL). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours. This extended time allows the system to reach thermodynamic equilibrium.[18]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed until the excess solid has settled. To ensure complete removal of particulate matter, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve prepared with known concentrations of the compound.

-

Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the quantitative solubility (e.g., in mg/mL or mol/L).

-

Practical Considerations in Drug Development

In drug discovery and development, solubility is paramount. Poor solubility can lead to inaccurate results in biological assays and challenges in formulation.

-

Stock Solutions: this compound is often stored as a high-concentration stock solution in a solvent like DMSO.

-

Aqueous Precipitation: When a DMSO stock is diluted into an aqueous buffer for a biological assay, the compound may precipitate if its solubility in the final aqueous medium is exceeded. This is a common issue for hydrophobic compounds like benzothiophene derivatives.[19]

-

Use of Co-solvents: To mitigate precipitation, co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can sometimes be included in assay buffers, but their compatibility with the biological system must first be validated.[19]

Conclusion

This compound is a molecule of moderate polarity, characterized by a large, nonpolar benzothiophene core and polar chloro and carbaldehyde functional groups. Its solubility is highest in polar aprotic solvents like DMSO and DMF, and moderate in chlorinated and some polar protic solvents. It is expected to have low solubility in nonpolar aliphatic hydrocarbons and is considered insoluble in water. This guide provides the theoretical framework and robust experimental protocols necessary for researchers to confidently and accurately determine its solubility, ensuring reliable and reproducible results in synthesis, purification, and biological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzo[b]thiophene-2-carboxaldehyde, 5-chloro- | CymitQuimica [cymitquimica.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. chembk.com [chembk.com]

- 10. quora.com [quora.com]

- 11. BENZO[B]THIOPHENE-2-CARBOXALDEHYDE CAS#: 3541-37-5 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. georganics.sk [georganics.sk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

- 17. chem.ws [chem.ws]

- 18. m.youtube.com [m.youtube.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Palladium-catalyzed formylation of 5-chloro-1-benzothiophene

Application Note & Protocol

Palladium-Catalyzed Formylation of 5-Chloro-1-Benzothiophene: A Practical Guide for the Synthesis of Bio-active Aldehyde Scaffolds

Abstract

Formylated benzothiophenes are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures.[1][2] However, the introduction of a formyl group onto electron-rich heterocyclic systems, particularly at a chlorinated position, presents a significant synthetic challenge due to the inherent stability of the C-Cl bond. This document provides a detailed application protocol for the palladium-catalyzed formylation of 5-chloro-1-benzothiophene, a key substrate for various pharmaceutical targets. We leverage a robust catalytic system employing a bulky, electron-rich phosphine ligand, which has proven effective for the activation of less reactive aryl chlorides.[3][4] This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, data interpretation, and troubleshooting, designed for researchers in synthetic chemistry and drug development.

Mechanism and Scientific Rationale

The palladium-catalyzed formylation of aryl halides is a powerful cross-coupling reaction that enables the direct introduction of an aldehyde functional group. While several formylating agents can be used, including formic acid or carbon dioxide, the mechanism is most classically understood using synthesis gas (CO/H₂), which has been extensively studied for industrial applications.[4][5][6] The principles of this mechanism are foundational and apply broadly across different formyl sources.

The Catalytic Cycle:

The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. The key to success, especially with a challenging substrate like an aryl chloride, lies in the choice of the ligand. Bulky, electron-rich monodentate phosphine ligands, such as di-1-adamantyl-n-butylphosphine (cataCXium® A), are exceptionally effective.[4][6] Their steric hindrance promotes the formation of monoligated, highly reactive Pd(0) species, while their strong electron-donating character facilitates the difficult oxidative addition step involving the C-Cl bond.[5]

The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand (L), undergoes oxidative addition into the C-Cl bond of 5-chloro-1-benzothiophene. This is often the rate-determining step for aryl chlorides.[6]

-

Carbonyl Insertion (Carbonylation): A molecule of carbon monoxide (or a surrogate) coordinates to the resulting Pd(II) complex and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium intermediate.

-

Reductive Elimination Precursor: The acyl-palladium species reacts with a hydrogen source (e.g., H₂ or a hydride donor) to form a palladium-hydride intermediate.

-

Reductive Elimination: This final step releases the desired aldehyde product (5-formyl-1-benzothiophene) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. A base is crucial for neutralizing the generated HBr and regenerating the catalyst from off-cycle resting states.[4][5]

Caption: Palladium-catalyzed formylation cycle for aryl chlorides.

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.

2.1 Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 5-Chloro-1-benzothiophene | >98% | Sigma-Aldrich | Substrate |

| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Strem Chemicals | Catalyst Precursor |

| cataCXium® A | >98% | Sigma-Aldrich | Ligand |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | >99.5%, anhydrous | Acros Organics | Base |

| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |

| Synthesis Gas (CO/H₂) | 1:1 mixture | Airgas | Formylating Agent |

| Diethyl Ether | Anhydrous | Fisher Scientific | For Workup |

| Saturated aq. NH₄Cl | Reagent Grade | - | For Workup |

| Brine (Saturated aq. NaCl) | Reagent Grade | - | For Workup |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying Agent |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For Chromatography |

| Schlenk Flask (25 mL) & Gas Manifold | - | Chemglass | Reaction Vessel |

| Autoclave or High-Pressure Reactor | - | Parr Instrument | For Gas Reactions |

| Magnetic Stirrer with Hotplate | - | IKA | - |

| TLC Plates (Silica gel 60 F₂₅₄) | - | Millipore | Reaction Monitoring |

2.2 Step-by-Step Procedure

-

Reactor Setup:

-

Place a magnetic stir bar into a 25 mL Schlenk flask or the glass liner of a high-pressure reactor.

-

Flame-dry the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all moisture and oxygen are removed.

-

-

Reagent Addition:

-

Under a positive flow of inert gas, add 5-chloro-1-benzothiophene (168.6 mg, 1.0 mmol, 1.0 equiv).

-

Add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%).

-

Add cataCXium® A (14.3 mg, 0.04 mmol, 4 mol%).

-

Scientist's Note: A Pd:Ligand ratio of 1:2 is crucial for generating the active catalytic species and maintaining its stability.

-

-

Solvent and Base Addition:

-

Add 5 mL of anhydrous toluene via a gas-tight syringe.

-

Add anhydrous TMEDA (0.30 mL, 232 mg, 2.0 mmol, 2.0 equiv) via syringe. The solution may change color.

-

Scientist's Note: TMEDA acts as both a base and a mild reducing agent for the Pd(II) precursor, helping to generate the active Pd(0) catalyst in situ.

-

-

Pressurization and Reaction:

-

Seal the reactor.

-

Purge the reactor by pressurizing with syngas (CO/H₂ 1:1) to ~5 bar and then venting. Repeat this three times to ensure the atmosphere is replaced.

-

Pressurize the reactor to the final pressure of 5 bar with the CO/H₂ mixture.

-

Place the reactor in a pre-heated oil bath at 100 °C and begin vigorous stirring.

-

Safety Note: All operations with high-pressure gas and CO must be performed in a well-ventilated fume hood. Use a CO detector.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed for 12-24 hours.

-

To monitor, cool the reactor to room temperature, carefully vent the gas, and take a small aliquot via syringe. Analyze by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS to check for consumption of the starting material.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the vessel to room temperature and vent the pressure carefully.

-

Dilute the reaction mixture with 20 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) to quench the base.

-

Wash with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain) and evaporate the solvent to yield 5-formyl-1-benzothiophene as a solid.

-

Caption: Step-by-step workflow for the synthesis of 5-formyl-1-benzothiophene.

Data Analysis and Expected Results

| Parameter | Value | Notes |

| Substrate | 5-Chloro-1-benzothiophene | 1.0 mmol |

| Product | 5-Formyl-1-benzothiophene | C₉H₆OS |

| Molecular Weight | 162.21 g/mol | - |

| Expected Yield | 65-80% | Yields are dependent on purity of reagents and reaction conditions. |

| Appearance | Off-white to pale yellow solid | - |

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Expect a characteristic aldehyde proton singlet (δ ≈ 9.9-10.1 ppm). The aromatic protons of the benzothiophene core will also be present in the range of δ ≈ 7.5-8.5 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Look for the aldehyde carbonyl carbon signal at δ ≈ 190-192 ppm.

-

FT-IR (ATR): A strong C=O stretching vibration for the aldehyde should be observed around 1690-1710 cm⁻¹.

-

Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the product's molecular weight.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Impure reagents or solvent.3. Insufficient temperature or reaction time. | 1. Ensure rigorous inert atmosphere techniques. Use freshly opened/distilled anhydrous solvents.2. Use high-purity reagents. Purify the substrate if necessary.3. Increase temperature to 110 °C or extend reaction time to 36 hours. |

| Formation of Side Products | 1. Dehalogenation (hydrodechlorination) of starting material.2. Catalyst decomposition at high temperatures. | 1. This can be caused by the hydride source. Ensure the CO/H₂ ratio is correct. Lowering the temperature slightly may help.2. Ensure the temperature does not exceed 120 °C. Confirm ligand integrity. |

| Inconsistent Yields | 1. Inaccurate measurement of catalyst/ligand.2. Variations in gas pressure or purity. | 1. Use a high-precision balance for the catalyst and ligand. Prepare a stock solution if running multiple reactions.2. Use a reliable pressure regulator and high-purity syngas. |

Safety Precautions

-

Chemical Hazards: Palladium compounds can be toxic. Phosphine ligands are air-sensitive and toxic. Toluene and other organic solvents are flammable and harmful. Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Pressure Hazard: The use of a high-pressure reactor requires proper training. Never exceed the maximum pressure rating of the vessel. Always conduct pressure reactions behind a blast shield.

-

Carbon Monoxide (CO): CO is a colorless, odorless, and highly toxic gas. The entire apparatus must be located in a well-ventilated fume hood, and a personal or area CO monitor is mandatory.

References

- 1. malayajournal.org [malayajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Multi-Targeted Kinase Inhibitors from 5-Chloro-1-benzothiophene-2-carbaldehyde

Introduction: The Benzothiophene Scaffold as a Privileged Kinase-Inhibiting Motif

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.[1] Within the vast landscape of kinase inhibitor scaffolds, the benzothiophene nucleus has emerged as a "privileged structure"—a molecular framework that demonstrates a predisposition for binding to multiple biological targets, including a variety of kinases.[2] Benzothiophene derivatives have been successfully developed as inhibitors of key kinases implicated in cancer progression, such as Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[3][4][5][6]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-Chloro-1-benzothiophene-2-carbaldehyde as a versatile starting material for the synthesis of potent, multi-targeted kinase inhibitors. We will delve into the strategic conversion of this aldehyde to a key carboxylic acid intermediate, followed by its elaboration into N-arylbenzothiophene-2-carboxamides, a class of compounds that has demonstrated significant inhibitory activity against CLK1 and DYRK1A.[3][4][7]

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, enabling researchers to adapt and innovate upon these methodologies. We will cover:

-

Synthetic Strategy and Core Transformations: A logical pathway from the starting aldehyde to the final inhibitor class.

-

Detailed Experimental Protocols: Step-by-step procedures for synthesis, purification, and characterization.

-

Target Kinase Signaling Pathways: An overview of the biological roles of CLK1 and DYRK1A.

-

Biological Evaluation Protocols: In-depth methods for assessing the inhibitory activity of the synthesized compounds.

I. Synthetic Strategy: From Aldehyde to a Potent Pharmacophore

The core of our synthetic strategy is the transformation of the aldehyde functionality of this compound into a carboxamide group, which is a key pharmacophoric element in a range of potent kinase inhibitors.[4][8] This is achieved through a robust and high-yielding two-step process:

-

Oxidation: The aldehyde is first oxidized to the corresponding carboxylic acid, 5-Chloro-1-benzothiophene-2-carboxylic acid . This intermediate is the linchpin for diversification, allowing for the subsequent coupling with a variety of amine-containing fragments.

-

Amide Coupling: The newly formed carboxylic acid is then coupled with a selected N-aryl or N-alkyl amine to generate the final N-substituted-5-chloro-1-benzothiophene-2-carboxamide.

This strategy is highly modular, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by varying the amine coupling partner.

Caption: General two-step synthetic workflow.

II. Detailed Experimental Protocols

A. Step 1: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid (2)

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For heteroaromatic aldehydes such as our starting material, a mild and selective method is required to avoid over-oxidation or degradation of the benzothiophene ring system. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) buffered with a phosphate salt, is an excellent choice for this purpose due to its high efficiency and tolerance of various functional groups.[9]

Reaction Scheme:

Materials:

-

This compound (1) (1.0 eq)

-

Sodium chlorite (NaClO₂, 80% technical grade) (1.5 eq)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.2 eq)

-

2-Methyl-2-butene (4.0 eq)

-

tert-Butanol (t-BuOH)

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq). The 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.

-

Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add sodium chlorite (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up:

-

Remove the tert-butanol under reduced pressure using a rotary evaporator.

-

Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate to deprotonate the carboxylic acid and transfer it to the aqueous phase.

-

Wash the basic aqueous extract with ethyl acetate to remove any remaining neutral impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The product, 5-Chloro-1-benzothiophene-2-carboxylic acid (2), should precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water.

-

Dry the solid under vacuum to afford the desired product. The purity is typically high, but if necessary, recrystallization from an ethanol/water mixture can be performed.

-

Characterization (Expected): The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Step 2: Synthesis of N-(3,5-difluorobenzyl)-5-chloro-1-benzothiophene-2-carboxamide (3)

The final step involves the formation of an amide bond between the synthesized carboxylic acid (2) and an amine. For this example, we will use 3,5-difluorobenzylamine, as this substitution pattern has been shown to yield potent CLK1/DYRK1A inhibitors.[4][7] We will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its high efficiency and low rate of racemization.[10][11][12]

Reaction Scheme:

Materials:

-

5-Chloro-1-benzothiophene-2-carboxylic acid (2) (1.0 eq)

-

3,5-Difluorobenzylamine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

5% aqueous Lithium Chloride (LiCl) solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Activation: Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

-

Amine Coupling: Add 3,5-difluorobenzylamine (1.1 eq) to the pre-activated mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-(3,5-difluorobenzyl)-5-chloro-1-benzothiophene-2-carboxamide (3).

Characterization (Expected): The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

III. Target Kinases and Signaling Pathways

The synthesized benzothiophene-2-carboxamides are designed to target members of the CLK and DYRK families of kinases, which are crucial regulators of cellular processes and are implicated in various diseases, including cancer.

CLK1 (Cdc2-like kinase 1): CLK1 is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[4] Dysregulation of splicing is a hallmark of cancer, and the overexpression of CLK1 has been observed in several tumor types.[7] Inhibition of CLK1 can disrupt the splicing of oncogenic transcripts, leading to apoptosis in cancer cells.

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): DYRK1A is involved in a wide array of cellular processes, including cell proliferation, differentiation, and neuronal development.[3] Its gene is located in the Down syndrome critical region on chromosome 21. Overexpression of DYRK1A has been linked to developmental abnormalities and neurodegenerative diseases. In the context of cancer, DYRK1A has a multifaceted role, with evidence suggesting it can act as both a tumor suppressor and a pro-oncogenic factor depending on the cellular context.[3]

Caption: Simplified signaling pathways involving CLK1 and DYRK1A.

IV. Biological Evaluation: Assessing Kinase Inhibitory Activity

Once synthesized and purified, the novel compounds must be evaluated for their ability to inhibit the target kinases. In vitro biochemical assays are the first step in this process.

A. In Vitro Kinase Assay Protocols

Here, we provide protocols for luminescence-based assays, which are highly sensitive, suitable for high-throughput screening, and measure kinase activity by quantifying the amount of ADP produced.

Protocol 1: CLK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available assay kits and is designed to measure the activity of CLK1.

Materials:

-

Recombinant human CLK1 enzyme

-

CLK1 substrate (e.g., a suitable SR protein-derived peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Synthesized inhibitor compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the inhibitor compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

-

Dilute the recombinant CLK1 enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by enzyme titration.

-

Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near its Km value for CLK1 to ensure sensitive detection of ATP-competitive inhibitors.

-

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the diluted CLK1 enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the reaction plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the unconsumed ATP.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert the ADP generated into ATP and produce a luminescent signal.

-

-

Data Measurement and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal as a function of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value of the inhibitor.

-

Protocol 2: DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay Format)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors for DYRK1A.

Materials:

-

Recombinant human DYRK1A enzyme (tagged, e.g., with GST)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (an Alexa Fluor™ 647-labeled ATP-competitive probe)

-

Kinase Buffer

-

Synthesized inhibitor compound (dissolved in DMSO)

-

384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the inhibitor compound in kinase buffer.

-

Prepare a 3x solution of the DYRK1A enzyme and the Eu-anti-Tag antibody in kinase buffer.

-

Prepare a 3x solution of the Kinase Tracer in kinase buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of the 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

-

Binding Reaction:

-

Add 5 µL of the tracer solution to each well to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Measurement and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.

-

Calculate the FRET ratio and plot it against the inhibitor concentration.

-

Fit the data to a suitable binding model to determine the IC₅₀ value.

-

B. Cellular Assays

Following in vitro characterization, promising compounds should be evaluated in cell-based assays to assess their target engagement, mechanism of action, and anti-proliferative effects.

-

Target Engagement Assays: Techniques like the NanoBRET™ assay can be used to quantify inhibitor binding to CLK1 or DYRK1A in live cells.

-

Cellular Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of known downstream substrates of CLK1 (e.g., SR proteins) or DYRK1A in cells treated with the inhibitor.

-

Cell Viability/Proliferation Assays: Standard assays (e.g., MTT, CellTiter-Glo®) can be used to determine the effect of the inhibitors on the growth of cancer cell lines known to be dependent on the target kinases.

-

Cell Cycle Analysis: Flow cytometry can be employed to investigate if the inhibitors induce cell cycle arrest at specific phases (e.g., G2/M), which has been observed for some benzothiophene-based kinase inhibitors.[3]

-

Apoptosis Assays: Assays that measure markers of apoptosis, such as caspase-3/7 activity or Annexin V staining, can confirm if the compounds induce programmed cell death in cancer cells.[3]

V. Data Presentation and Interpretation

All quantitative data from the biological assays should be compiled and presented in a clear and concise format to facilitate SAR analysis.

Table 1: Representative Inhibitory Activity Data

| Compound ID | Modification | CLK1 IC₅₀ (nM) | DYRK1A IC₅₀ (nM) | Kinase Selectivity (CLK1 vs DYRK1A) | Cell Line Proliferation GI₅₀ (µM) |

| 3 | 5-Cl, N-(3,5-difluorobenzyl) | [Experimental Value] | [Experimental Value] | [Calculated Ratio] | [Experimental Value] |

| Ref-1 | 5-OMe, N-(3,5-difluorobenzyl) | 12.7 | >1000 | >78 | 0.43 (T24 cells)[4] |

| Ref-2 | 5-OH, N-(3,5-difluorobenzyl) | 168 | 495 | 0.34 | [Data from source][3] |

This table should be populated with experimentally determined values.

The analysis of this data will reveal how modifications to the benzothiophene core (e.g., the 5-chloro substituent) and the N-aryl group influence potency and selectivity, guiding the design of next-generation inhibitors.

VI. Conclusion

This compound serves as an excellent and readily available starting material for the synthesis of a promising class of N-substituted benzothiophene-2-carboxamide kinase inhibitors. The synthetic route, involving a straightforward oxidation followed by a robust amide coupling, is highly adaptable for the generation of chemical libraries for SAR studies. The resulting compounds have the potential to act as multi-targeted inhibitors of key cancer-related kinases such as CLK1 and DYRK1A. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds, contributing to the ongoing effort to develop novel and effective cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note & Protocol: Stereoselective Synthesis of Vinyl-Substituted 5-Chloro-1-benzothiophenes via the Wittig Reaction

Introduction: The Strategic Importance of Vinyl Benzothiophenes

The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and organic electronics. The introduction of a vinyl group at the 2-position via olefination reactions opens a gateway to a diverse array of functionalized derivatives, enabling further molecular elaboration through transformations like Heck coupling, hydroboration, or polymerization. The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its reliability and precision in converting carbonyls into alkenes.[1][2][3] It ensures that the double bond is formed exactly where the carbonyl group was located, offering a level of predictability that is invaluable in multi-step synthesis.[4]